5-Bromo-4-chloro-6-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-6-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4BrClN2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
5-Bromo-4-chloro-6-methoxypyrimidine is a chemical compound that is often used as a building block in the synthesis of various complex molecules Similar compounds have been used in the synthesis of molecules targeting various biological systems .
Mode of Action
It is known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In these reactions, the compound may interact with a palladium catalyst and an organoboron compound to form a new molecule .
Biochemical Pathways
Its use in suzuki–miyaura coupling reactions suggests it may play a role in the synthesis of various bioactive compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling reactions, the efficiency of the reaction can be affected by the choice of solvent, the temperature, and the presence of a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-methoxypyrimidine typically involves the halogenation of 4,6-dimethoxypyrimidine. One common method includes the bromination and chlorination of the pyrimidine ring under controlled conditions. The reaction is usually carried out in the presence of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively. The reaction conditions often involve refluxing the starting material in an appropriate solvent, such as acetonitrile or dichloromethane, to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-6-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the pyrimidine ring can be substituted by nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction: The compound can be reduced to form 4-chloro-6-methoxypyrimidine by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in solvents like ethanol or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the halogens.
Suzuki-Miyaura Coupling: Biaryl compounds with extended conjugation.
Reduction: 4-Chloro-6-methoxypyrimidine.
Scientific Research Applications
5-Bromo-4-chloro-6-methoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis: The compound is used in the preparation of complex heterocyclic structures and as an intermediate in the synthesis of various bioactive molecules.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxypyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-chloro-4-methoxypyrimidine: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
4-Bromo-5-chloro-6-methoxypyrimidine: Another isomer with different positioning of halogen atoms, affecting its chemical behavior.
Uniqueness
5-Bromo-4-chloro-6-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and allows for selective functionalization. The presence of both bromine and chlorine atoms provides versatility in synthetic applications, enabling the formation of diverse derivatives through various chemical reactions.
Properties
IUPAC Name |
5-bromo-4-chloro-6-methoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCSBAREGSCKDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.